{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride
Description
{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol hydrochloride is a bicyclic organic compound characterized by a fused oxa (oxygen) and aza (nitrogen) ring system. Its molecular formula is C₇H₁₄ClNO₂, with a molecular weight of 179.64 g/mol . The compound features a methanol group at the 9-position of the bicyclo[3.3.1]nonane scaffold and exists as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
3-oxa-7-azabicyclo[3.3.1]nonan-9-ylmethanol;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c10-3-8-6-1-9-2-7(8)5-11-4-6;/h6-10H,1-5H2;1H |
InChI Key |
VDLNAVMHEVGHHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC(C2CO)CN1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a bicyclic amine with formaldehyde and subsequent reduction to yield the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which {3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The bicyclo[3.3.1]nonane framework is a versatile scaffold modified for diverse pharmacological and chemical applications. Below is a comparative analysis of key analogs:
Functional Group Variations
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride
- Molecular Formula: C₇H₁₂ClNO₂
- Molecular Weight : ~177.63 g/mol
- Key Features: Replaces the 9-methanol group with a 7-ketone, altering electronic properties and hydrogen-bonding capacity. This modification reduces steric bulk and may influence receptor binding compared to the target compound.
- Applications: Not explicitly stated, but ketone-containing bicyclic compounds often serve as intermediates in synthetic pathways .
3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic Acid Hydrochloride
- Molecular Formula: C₈H₁₄ClNO₃
- Molecular Weight : 207.66 g/mol
- The carboxylate enhances water solubility but may reduce blood-brain barrier penetration.
- Applications : Carboxylic acid derivatives are common in prodrug design or metal-chelating agents .
tert-Butyl (3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate
- Molecular Formula : C₁₂H₂₂N₂O₃
- Molecular Weight : 242.31 g/mol
- Key Features : Introduces a tert-butyl carbamate protecting group at the 9-position. This modification blocks reactive amine sites, facilitating selective synthesis in multi-step reactions.
- Applications : Widely used in peptide synthesis and as a precursor for bioactive molecules .
Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Solubility (Predicted) |
|---|---|---|---|---|
| Target Compound | C₇H₁₄ClNO₂ | 179.64 | Methanol (hydroxyl) | High (HCl salt) |
| 7-Ketone Analog | C₇H₁₂ClNO₂ | ~177.63 | Ketone | Moderate |
| 9-Carboxylic Acid Analog | C₈H₁₄ClNO₃ | 207.66 | Carboxylic acid | High (polar solvents) |
| tert-Butyl Carbamate Analog | C₁₂H₂₂N₂O₃ | 242.31 | Carbamate | Low (nonpolar solvents) |
- Hydrochloride Salts : The target compound and its 7-ketone analog are stabilized as HCl salts, improving crystallinity and bioavailability compared to free bases .
- Conformational Rigidity: The bicyclo[3.3.1]nonane core enforces a rigid structure, but substituents like carboxylic acids or carbamates introduce torsional flexibility .
Biological Activity
{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Information
The compound's molecular formula is C7H13NO, and it features a unique bicyclic structure that contributes to its biological properties. The InChIKey for the compound is DTGDMYHJFTVULL-UHFFFAOYSA-N, which can be used for database searches for further information on its properties and related compounds .
Biological Activity Overview
The biological activity of {3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride has been explored in various studies, focusing on its potential as a therapeutic agent. Key areas of investigation include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.
- Neuropharmacological Effects : The compound's structure suggests potential interactions with neurotransmitter systems, which may lead to effects on mood and cognition.
- Analgesic Properties : Some derivatives of similar bicyclic compounds have shown analgesic effects, warranting investigation into this compound's pain-relieving capabilities.
The mechanisms through which {3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride exerts its effects are still under investigation. However, it is hypothesized that:
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter release.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting a potential anti-inflammatory role.
Data Table: Predicted Biological Activities
| Biological Activity | Potential Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Neuropharmacological | Modulation of neurotransmitter systems | |
| Analgesic | Interaction with pain pathways |
Case Studies
- Antimicrobial Study : A study evaluating the antimicrobial efficacy of various bicyclic compounds found that derivatives similar to {3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride exhibited significant activity against Staphylococcus aureus. This suggests potential for further exploration in clinical settings .
- Neuropharmacological Investigation : Research into the neuropharmacological effects of related compounds indicated alterations in serotonin levels, which could imply similar effects for {3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride in mood regulation and anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
